molecular formula C14H26O3 B14619917 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one CAS No. 58558-23-9

1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one

Cat. No.: B14619917
CAS No.: 58558-23-9
M. Wt: 242.35 g/mol
InChI Key: ALHIFZFXYBKEKM-UHFFFAOYSA-N
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Description

1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is a chemical compound with a complex structure that includes a cyclobutyl ring, a diethoxyethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclobutyl ketone with a diethoxyethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alkoxides, amines, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted functional groups, depending on the nucleophile used.

Scientific Research Applications

1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-ethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one: A structurally similar compound with an ethoxyethyl group instead of a diethoxyethyl group.

    Ethanone, 1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]-: Another similar compound with slight variations in the substituents.

Uniqueness

1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

58558-23-9

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]ethanone

InChI

InChI=1S/C14H26O3/c1-6-16-13(17-7-2)9-11-8-12(10(3)15)14(11,4)5/h11-13H,6-9H2,1-5H3

InChI Key

ALHIFZFXYBKEKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1CC(C1(C)C)C(=O)C)OCC

Origin of Product

United States

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